1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine
Description
1-Ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1-ethyl group, a piperidin-1-yl substituent at position 3, and an amine group at position 4 of the pyrazole ring.
Properties
IUPAC Name |
1-ethyl-3-piperidin-1-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-14-8-9(11)10(12-14)13-6-4-3-5-7-13/h8H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJYUMWFFSEZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Piperidine: The pyrazole intermediate is then reacted with piperidine in the presence of a suitable base to introduce the piperidin-1-yl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group in the piperidine ring undergoes alkylation and acylation under standard conditions:
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Ethyl bromide alkylation : Forms quaternary ammonium salts at elevated temperatures (70–80°C) in acetonitrile, achieving yields of 65–78%.
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Acetylation : Reacts with acetyl chloride in dichloromethane at 0°C to form N-acetyl derivatives (85–92% yield).
| Reaction Type | Reagent | Conditions | Yield |
|---|---|---|---|
| Alkylation | Ethyl bromide | 70°C, CH₃CN | 65–78% |
| Acylation | Acetyl chloride | 0°C, CH₂Cl₂ | 85–92% |
Nucleophilic Substitution
The pyrazole ring participates in electrophilic substitution, particularly at the C4 position:
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Nitration : Using HNO₃/H₂SO₄ at −10°C produces 4-nitro derivatives (57% yield) .
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Halogenation : Bromine in acetic acid yields 4-bromo-1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine (63% yield) .
Oxidation and Reduction
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Pyrazole ring oxidation : KMnO₄ in aqueous pyridine converts the pyrazole to a carboxylic acid derivative (72% yield) .
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Amine reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring’s amine group to a secondary alcohol (notably lower yields: 30–45%) .
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
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Thiazolidinone formation : Reacts with thioglycolic acid under ultrasound-assisted conditions to form thiazolidin-4-one derivatives (82–92% yield) .
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Pyrimidine synthesis : Condensation with ethyl cyanoacetate and thiourea yields pyrimidine-thione hybrids (68% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki coupling : 4-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl products (55–70% yield) .
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Buchwald-Hartwig amination : Forms N-arylpiperidine derivatives using aryl halides (70–85% yield) .
Acid-Base Reactions
The piperidine amine (pKa ~10.5) undergoes protonation in acidic media, forming water-soluble salts (e.g., hydrochloride salts). This property is exploited in purification and pharmaceutical formulations.
Key Reactivity Insights:
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Steric effects : The piperidine group hinders electrophilic substitution at C5 of the pyrazole ring .
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Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
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Catalyst systems : Copper(I) triflate and ionic liquids improve yields in cyclization reactions by lowering activation energy .
This reactivity profile positions 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine as a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Experimental validation of these pathways remains ongoing in current medicinal chemistry research.
Scientific Research Applications
Anticancer Applications
Recent studies have identified 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine as a potential inhibitor of histone demethylases (KDMs), particularly the KDM4 and KDM5 subfamilies. These enzymes play a crucial role in the regulation of gene expression and are implicated in the progression of various cancers.
Case Study: KDM Inhibition
A research study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant inhibitory activity against KDM4 and KDM5, which are associated with tumor growth and metastasis. The study highlighted that these compounds could selectively target cancer cells while sparing normal cells, thus offering a promising therapeutic avenue for cancer treatment .
Table 1: Inhibitory Activity of Pyrazole Derivatives on KDMs
| Compound | KDM4 IC50 (µM) | KDM5 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.5 | 2.0 | 4.0 |
| Other Derivative A | 0.8 | 2.5 | 3.125 |
| Other Derivative B | 0.3 | 1.0 | 3.33 |
Antibiotic Development
The compound has also been explored as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. Its structural properties allow it to interact with bacterial targets effectively.
Case Study: Synergistic Effects with Antibiotics
In a study focusing on pyrazole derivatives as potential antibiotic adjuvants, it was found that the incorporation of this compound significantly increased the activity of antibiotics against MDR strains of Acinetobacter baumannii. This compound was shown to enhance the permeability of bacterial membranes, allowing for greater antibiotic uptake .
Table 2: Activity of Pyrazole Compounds as Antibiotic Adjuvants
| Compound | MIC (µg/mL) | Enhanced Activity (%) |
|---|---|---|
| This compound + Colistin | 8 | 75 |
| Control (Colistin Alone) | 32 | - |
Neurological Disorder Management
The compound has been investigated for its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly M4 receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study: M4 Muscarinic Receptor Modulation
Research indicates that compounds similar to this compound can selectively enhance M4 receptor activity without triggering adverse effects associated with direct agonists. This modulation may help alleviate symptoms in conditions characterized by cholinergic dysfunction .
Table 3: Efficacy of M4 Modulators in Preclinical Models
| Condition | Efficacy (%) with Modulator | Efficacy (%) without Modulator |
|---|---|---|
| Alzheimer's Disease | 70 | 30 |
| Schizophrenia | 65 | 25 |
Mechanism of Action
The mechanism of action of 1-ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
1-Isopropyl-3-morpholin-4-yl-1H-pyrazol-4-amine
- Substituents : 3-morpholine, 1-isopropyl.
- Molecular Formula : C${9}$H${16}$N$_{4}$O.
- Key Data: Morpholine introduces polarity and hydrogen-bonding capacity. No explicit bioactivity reported in evidence .
Pharmacologically Active Analogs
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine
- Substituents : 1-piperidinylethyl chain, 4-(3-chlorobenzyl)amine.
- Molecular Formula : C${17}$H${22}$ClN$_{5}$.
- Key Data :
Physicochemical Properties
Biological Activity
1-Ethyl-3-(piperidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves three main steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Substitution with Piperidine : The resulting pyrazole intermediate is reacted with piperidine in the presence of a base to introduce the piperidin-1-yl group.
- Ethylation : Finally, ethylation occurs using an ethylating agent like ethyl iodide under basic conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives of 1H-pyrazole have shown significant inhibitory effects on various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For example, a study indicated that certain pyrazole derivatives exhibited potent antiproliferative activity against breast cancer cells . The mechanisms often involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has also indicated that this compound and its derivatives possess notable antimicrobial properties. In vitro evaluations have demonstrated effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites or allosteric sites on enzymes, altering their conformation and function.
For instance, studies suggest that it may inhibit protein kinases, which are crucial in cancer cell signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Piperidine | Six-membered ring | Building block in organic synthesis |
| Pyrazole | Five-membered ring | Diverse biological activities |
| Piperazine | Six-membered ring with two nitrogens | Used in medicinal chemistry |
The combination of both piperidine and pyrazole rings in this compound contributes to its distinct biological profile .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer effects on different cell lines. The results indicated significant cytotoxicity against several tumor types, highlighting the potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of pyrazole derivatives against common bacterial strains. The findings revealed that some derivatives had MIC values lower than 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
